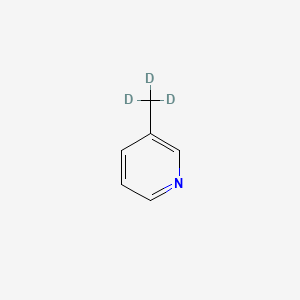

3-Methyl-D3-pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-D3-pyridine is a deuterated form of 3-methylpyridine, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is a colorless liquid with a strong odor and is classified as a weak base. It is one of the three positional isomers of methylpyridine, which are used as precursors to various pyridine derivatives in the pharmaceutical and agricultural industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methyl-D3-pyridine can be synthesized through several methods. One common method involves the reaction of acrolein with ammonia over an oxide-based heterogeneous catalyst. This reaction is multistep and culminates in cyclization . Another method involves the dehydrogenation of 3-methylpiperidine, which is derived from the hydrogenation of 2-methylglutaronitrile .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of acrolein with ammonia. The ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst. This process also produces substantial amounts of pyridine, which arises by demethylation of 3-methylpyridine .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-D3-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as an oxidant for converting this compound to nicotinic acid.

Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic reagents.

Major Products Formed

Nicotinic Acid: Formed through the oxidation of this compound.

Substituted Pyridines: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

3-Methyl-D3-pyridine has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing various pyridine derivatives.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Methyl-D3-pyridine involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as stromelysin-1 and collagenase 3, which play roles in the degradation of extracellular matrix proteins . These interactions can affect various biological pathways and processes.

Comparación Con Compuestos Similares

Similar Compounds

3-Methylpyridine: The non-deuterated form of 3-Methyl-D3-pyridine.

Pyridine: The parent compound of this compound.

Pyridinium Salts: Structurally similar compounds with various applications in chemistry and biology.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. This isotopic substitution can lead to differences in reaction rates and metabolic stability compared to its non-deuterated counterpart .

Actividad Biológica

3-Methyl-D3-pyridine, a deuterated derivative of 3-methylpyridine, is a compound of interest in various biological and chemical research fields. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and reaction mechanisms. This article explores the biological activity of this compound, including its pharmacological properties, potential applications, and relevant case studies.

This compound has the molecular formula C7H7D3N. The presence of deuterium at the methyl group influences its chemical behavior, particularly in NMR spectroscopy where it serves as a probe molecule due to the distinct NMR signals produced by deuterated hydrogen atoms compared to regular hydrogen atoms.

Biological Activity Overview

While this compound itself does not exhibit a well-defined biological mechanism of action, it is often utilized in studies involving related pyridine derivatives that demonstrate significant biological activities. Pyridine compounds are known for their roles in various pharmacological contexts, including:

- Antimicrobial activity

- Anti-inflammatory properties

- Neuropharmacological effects

Pharmacological Studies

Recent research has highlighted the pharmacological potential of pyridine derivatives. For instance, studies have shown that certain pyridine-based compounds can act as inhibitors for various biological targets, including enzymes involved in inflammatory pathways. A notable example includes the investigation of N-(methyl-d3)pyridazine-3-carboxamide derivatives as TYK2 inhibitors, which demonstrated effective inhibition against STAT3 phosphorylation and showed promise in treating autoimmune diseases .

Case Studies and Research Findings

-

TYK2 Inhibition Study :

- Objective : To evaluate the inhibitory effects of pyridazine derivatives on TYK2.

- Findings : Compound 24 exhibited significant inhibition of STAT3 phosphorylation with selectivity towards other JAK family members. It showed effectiveness in anti-CD40-induced colitis models with favorable pharmacokinetic profiles .

- Fluorescent Probes Development :

Comparative Analysis of Related Compounds

The following table summarizes some key characteristics and biological activities associated with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Methylpyridine | Methyl group at position 4 | Higher basicity; potential antimicrobial |

| 2-Methylpyridine | Methyl group at position 2 | Different reactivity patterns; anti-inflammatory |

| 2,6-Lutidine | Two methyl groups at positions 2 and 6 | Enhanced steric hindrance; neuropharmacological effects |

| Nicotine | Pyridine ring with a pyrrolidine moiety | Notable alkaloid activity; stimulant effects |

Propiedades

IUPAC Name |

3-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.